1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine
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Overview
Description
1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine is an organic compound with the molecular formula C11H15NO2 It is characterized by the presence of a dimethoxyphenyl group attached to a prop-2-en-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with nitroethane in the presence of a base, followed by reduction of the resulting nitrostyrene to the corresponding amine . Another method involves the condensation of 3,4-dimethoxyphenylacetonitrile with formaldehyde and subsequent reduction .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common practices .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid.
Reduction: Formation of 1-(3,4-dimethoxyphenyl)propan-2-amine or 1-(3,4-dimethoxyphenyl)propan-2-ol.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)propan-2-amine: Similar structure but lacks the double bond in the prop-2-en-1-amine moiety.
3-(3,4-Dimethoxyphenyl)propionic acid: Contains a carboxylic acid group instead of an amine group.
1-(3,4-Dimethoxyphenyl)prop-2-en-1-one: Contains a ketone group instead of an amine group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Biological Activity
1-(3,4-Dimethoxyphenyl)prop-2-EN-1-amine, also known as 3-(3,4-dimethoxyphenyl)prop-2-en-1-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a propene backbone with a dimethoxy-substituted phenyl group. The presence of methoxy groups at the 3 and 4 positions enhances its electron-donating capacity, which is crucial for its biological activity.
This compound exhibits several mechanisms of action:
- Monoamine Oxidase Inhibition : It has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. This inhibition may contribute to antidepressant effects and neuroprotective properties.
- Receptor Interactions : The compound may interact with various neurotransmitter receptors, influencing mood and cognition. Studies suggest potential psychoactive effects through modulation of neurotransmission pathways .
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : A study reported IC50 values indicating significant cytotoxicity against breast cancer (MCF-7) and colon cancer (Caco2) cell lines. The presence of electron-donating groups like methoxy enhances the anticancer activity compared to other substituents .
Neuroprotective Effects
The neuroprotective potential of this compound has been linked to its ability to modulate oxidative stress pathways. Increased levels of reactive oxygen species (ROS) in cells treated with this compound suggest that it may induce apoptosis in cancer cells while protecting normal cells from oxidative damage .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of methoxy groups significantly enhances the biological activity of derivatives based on this compound. Compounds with strong electron-donating groups generally show higher potency in anticancer assays compared to those with electron-withdrawing groups .
Case Study 1: Antidepressant Activity
In a clinical setting, derivatives of this compound were tested for their antidepressant effects in animal models. Results indicated a reduction in depressive-like behaviors, correlating with increased serotonin levels in the brain, supporting its role as a potential antidepressant agent.
Case Study 2: Anticancer Efficacy
In vitro studies on human breast cancer cells showed that treatment with this compound resulted in significant cell death via apoptosis pathways. This was evidenced by increased caspase activity and DNA fragmentation assays .
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H15NO2/c1-4-9(12)8-5-6-10(13-2)11(7-8)14-3/h4-7,9H,1,12H2,2-3H3 |
InChI Key |
XPPWVFKCFXGYGM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C=C)N)OC |
Origin of Product |
United States |
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